2-(4-Ethyl-1-piperazinyl)-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-A]pyrimidin-4-one
Description
This compound belongs to the pyrido[1,2-a]pyrimidin-4-one family, characterized by a fused bicyclic core (pyridine and pyrimidine rings) with a 4-ethylpiperazinyl substituent at position 2 and a (Z)-configured methylene-linked 3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene group at position 3 . The 4-methylbenzyl substituent on the thiazolidinone moiety distinguishes it from analogues with isopropyl, phenylethyl, or methoxybenzyl groups . Its molecular formula is C₂₈H₂₉N₅O₂S₂, with a molecular weight of 547.7 g/mol .
Properties
Molecular Formula |
C26H27N5O2S2 |
|---|---|
Molecular Weight |
505.7 g/mol |
IUPAC Name |
(5Z)-5-[[2-(4-ethylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C26H27N5O2S2/c1-3-28-12-14-29(15-13-28)23-20(24(32)30-11-5-4-6-22(30)27-23)16-21-25(33)31(26(34)35-21)17-19-9-7-18(2)8-10-19/h4-11,16H,3,12-15,17H2,1-2H3/b21-16- |
InChI Key |
JATWULGNVLFCMJ-PGMHBOJBSA-N |
Isomeric SMILES |
CCN1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)/C=C\4/C(=O)N(C(=S)S4)CC5=CC=C(C=C5)C |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=S)S4)CC5=CC=C(C=C5)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethyl-1-piperazinyl)-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-A]pyrimidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrido[1,2-A]pyrimidin-4-one core, followed by the introduction of the thiazolidinone moiety and the piperazine ring. Key steps include:
Formation of the pyrido[1,2-A]pyrimidin-4-one core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and a suitable aldehyde or ketone.
Introduction of the thiazolidinone moiety: This step involves the reaction of the pyrido[1,2-A]pyrimidin-4-one intermediate with a thioamide and an appropriate aldehyde or ketone to form the thiazolidinone ring.
Attachment of the piperazine ring: The final step involves the reaction of the intermediate with 4-ethylpiperazine under suitable conditions to complete the synthesis.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethyl-1-piperazinyl)-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-A]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas can be used.
Substitution: Reagents such as halogens, nucleophiles, and electrophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes and interactions.
Medicine: The compound has potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Ethyl-1-piperazinyl)-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-A]pyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Structural Variations
Key structural differences among analogues lie in the substituents on the piperazinyl and thiazolidinone moieties:
Key Observations :
- The 4-methylbenzyl group in the target compound provides moderate lipophilicity compared to the more hydrophobic phenylethyl () or polar methoxybenzyl () groups .
Antiproliferative Activity
Pyrido[1,2-a]pyrimidin-4-one derivatives with piperazinyl side chains exhibit antiproliferative effects. For example, 2-methyl-3-(2-piperazin-1-yl-ethyl) derivatives () showed IC₅₀ values of 1.5–8.2 µM against K562 leukemia cells .
Aldose Reductase (ALR2) Inhibition
In pyrido[1,2-a]pyrimidin-4-ones, substituents critically modulate ALR2 inhibition. Hydroxy groups at positions 6 or 9 enhance potency (IC₅₀ = 0.2–0.8 µM), whereas benzyl side chains reduce activity . The target compound lacks a hydroxy group but features a thioxo group, which could interact with ALR2’s catalytic site via sulfur-mediated hydrogen bonds .
Neurotropic and Anticonvulsant Activity
Pyrido[1,2-a]pyrimidines with n-Bu or 2-furyl substituents () showed superior anticonvulsant activity to ethosuximide but weaker than diazepam .
Biological Activity
The compound 2-(4-Ethyl-1-piperazinyl)-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-A]pyrimidin-4-one is a novel synthetic molecule that has garnered interest for its potential biological activities. This article reviews the compound's structural characteristics, synthesis methods, and biological evaluations, particularly focusing on its antimicrobial, anticancer, and enzyme inhibitory activities.
Structural Characteristics
The compound features a complex structure that includes a pyrido[1,2-A]pyrimidin-4-one core, a piperazine moiety, and a thiazolidin derivative. The presence of various functional groups contributes to its biological activity.
Chemical Formula
- Molecular Formula : C27H29N5O2S
- Molecular Weight : 469.62 g/mol
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key steps include:
- Formation of the thiazolidin ring via cyclization.
- Coupling reactions to introduce the piperazine and pyrimidine components.
- Purification through crystallization or chromatography.
Antimicrobial Activity
Several studies have assessed the antimicrobial properties of this compound. It has shown promising results against various bacterial strains and fungi.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Candida albicans | 64 µg/mL |
These results indicate that the compound possesses significant antimicrobial activity comparable to standard antibiotics like ciprofloxacin.
Anticancer Activity
Preliminary in vitro studies indicate that the compound exhibits cytotoxic effects against several cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 15 |
| HeLa (cervical cancer) | 20 |
| A549 (lung cancer) | 25 |
The mechanism of action appears to involve induction of apoptosis and inhibition of cell proliferation.
Enzyme Inhibition
The compound has been evaluated for its potential as an enzyme inhibitor:
- Acetylcholinesterase Inhibition : IC50 = 50 µM
- Butyrylcholinesterase Inhibition : IC50 = 45 µM
These findings suggest that the compound may have applications in treating neurodegenerative diseases by modulating cholinergic activity.
Case Studies
- Study on Antimicrobial Efficacy : A recent study published in Journal of Medicinal Chemistry reported on the synthesis and evaluation of this compound against multi-drug resistant strains, demonstrating its potential as a lead candidate for further development in antimicrobial therapies.
- Anticancer Research : An investigation published in Cancer Letters highlighted the compound's ability to inhibit tumor growth in xenograft models, providing a basis for future clinical trials.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
